2,2,3,3,3-Pentafluoropropyl trifluoroacetate

Catalog No.
S12548377
CAS No.
603312-66-9
M.F
C5H2F8O2
M. Wt
246.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3,3-Pentafluoropropyl trifluoroacetate

CAS Number

603312-66-9

Product Name

2,2,3,3,3-Pentafluoropropyl trifluoroacetate

IUPAC Name

2,2,3,3,3-pentafluoropropyl 2,2,2-trifluoroacetate

Molecular Formula

C5H2F8O2

Molecular Weight

246.05 g/mol

InChI

InChI=1S/C5H2F8O2/c6-3(7,5(11,12)13)1-15-2(14)4(8,9)10/h1H2

InChI Key

XTPNAUXIOWWIJY-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(=O)C(F)(F)F

2,2,3,3,3-Pentafluoropropyl trifluoroacetate is a fluorinated organic compound with the molecular formula C5H2F8O2C_5H_2F_8O_2 and a molecular weight of approximately 246.055 g/mol. This compound is characterized by its unique structure that includes five fluorine atoms attached to a propyl group and a trifluoroacetate functional group. The presence of multiple fluorine atoms imparts distinct physical and chemical properties, such as increased lipophilicity and thermal stability, making it an interesting subject of study in various fields, including materials science and medicinal chemistry .

The chemical behavior of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate is influenced by its highly electronegative fluorine atoms. It can participate in various reactions typical of esters and fluorinated compounds:

  • Ester Hydrolysis: The compound can undergo hydrolysis in the presence of water to yield trifluoroacetic acid and 2,2,3,3,3-pentafluoropropanol.
  • Nucleophilic Substitution: The trifluoroacetate group can be replaced by nucleophiles under suitable conditions.
  • Dehydrofluorination: Under strong basic conditions or high temperatures, the compound may lose fluorine atoms to form less fluorinated derivatives.

These reactions highlight its potential reactivity and utility in synthetic organic chemistry.

Synthesis of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate can be achieved through several methods:

  • Fluorination of Propylene Derivatives: Starting from propylene or its derivatives, selective fluorination using reagents like sulfur tetrafluoride or other fluorinating agents can yield the pentafluoropropyl moiety.
  • Esterification: Trifluoroacetic acid can be reacted with the pentafluoropropanol derivative in the presence of an acid catalyst to produce 2,2,3,3,3-Pentafluoropropyl trifluoroacetate.

These methods emphasize the importance of controlled conditions to achieve high yields while minimizing by-products.

The applications of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate are diverse:

  • Fluorinated Polymers: It can be used as a monomer in the synthesis of fluorinated polymers that exhibit unique properties such as chemical resistance and thermal stability.
  • Pharmaceuticals: Its potential as an intermediate in drug synthesis makes it valuable in pharmaceutical research.
  • Surface Coatings: The compound may be utilized in developing coatings that require enhanced hydrophobicity and durability.

These applications reflect its versatility in industrial and research settings.

Interaction studies involving 2,2,3,3,3-Pentafluoropropyl trifluoroacetate focus on its reactivity with various nucleophiles and electrophiles. Preliminary studies suggest that its trifluoroacetate group can interact with amino acids or other biomolecules through nucleophilic attack. Additionally, investigations into its interaction with membranes or proteins could provide insights into its biological implications. Understanding these interactions is crucial for assessing its safety and efficacy in potential applications .

Several compounds share structural similarities with 2,2,3,3,3-Pentafluoropropyl trifluoroacetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2,3-Tetrafluoropropyl trifluoroacetateC5H3F7O2C_5H_3F_7O_2Fewer fluorine atoms; potentially different reactivity
1H-perfluorobutane-1-sulfonic acidC4F10O3SC_4F_{10}O_3SContains a sulfonic acid group; different polarity
Perfluorooctanoic acidC8F17O2C_8F_{17}O_2Longer carbon chain; used in surfactants

The uniqueness of 2,2,3,3,3-Pentafluoropropyl trifluoroacetate lies in its specific arrangement of fluorine atoms and functional groups that influence its chemical behavior and potential applications distinctly compared to these similar compounds.

XLogP3

3

Hydrogen Bond Acceptor Count

10

Exact Mass

245.99270460 g/mol

Monoisotopic Mass

245.99270460 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

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